Tris(hydroxymethyl)phosphine

Catalog No.
S564424
CAS No.
2767-80-8
M.F
C3H9O3P
M. Wt
124.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(hydroxymethyl)phosphine

CAS Number

2767-80-8

Product Name

Tris(hydroxymethyl)phosphine

IUPAC Name

bis(hydroxymethyl)phosphanylmethanol

Molecular Formula

C3H9O3P

Molecular Weight

124.08 g/mol

InChI

InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2

InChI Key

JMXMXKRNIYCNRV-UHFFFAOYSA-N

SMILES

C(O)P(CO)CO

Synonyms

tris(hydroxymethyl)phosphine

Canonical SMILES

C(O)P(CO)CO

The exact mass of the compound Tris(hydroxymethyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(hydroxymethyl)phosphine (THP, CAS 2767-80-8) is a highly water-soluble, neutral, low-molecular-weight (124.08 g/mol) tertiary phosphine. In industrial and advanced laboratory settings, it is primarily procured as a versatile hydrophilic ligand for aqueous transition-metal catalysis, a potent reducing agent, and a capping agent for ultra-small noble metal nanoparticles. Unlike its phosphonium salt precursors, THP provides direct access to the active phosphine lone pair without requiring in situ neutralization, making it a critical reagent for pH-sensitive bioconjugation, hydrogel cross-linking, and green-chemistry synthetic routes [1].

Buyers often attempt to substitute THP with its cheaper salt precursor, tetrakis(hydroxymethyl)phosphonium chloride (THPC), or standard hydrophobic ligands like triphenylphosphine (TPP). However, THPC is not a free phosphine; it requires alkaline hydrolysis to become active, a process that releases formaldehyde and induces uncontrolled pH fluctuations (dropping from ~11 to 8) that can destabilize sensitive nanoparticle or biological systems [1]. Conversely, using TPP necessitates organic solvents, negating the benefits of aqueous processing. Furthermore, while other water-soluble phosphines like TCEP excel at pure reduction, they lack THP’s unique ability to undergo Mannich-type condensation with primary amines, which is essential for covalent cross-linking in enzyme immobilization and tissue engineering [2].

Direct Nanoparticle Capping Without Formaldehyde Release

In the synthesis of ultra-small noble metal nanoparticles, THPC is often used as a precursor but requires base-catalyzed degradation to form the active capping agent, THP. This in situ generation drops the reaction pH from 11 to 8 and releases formaldehyde as a toxic byproduct [1]. Procuring and utilizing pure THP bypasses this degradation step, allowing for direct nanoparticle reduction and capping at neutral or controlled pH without formaldehyde contamination. This direct capping yields narrowly dispersed 1–2 nm gold nanoparticles (THP-AuNPs) that are stable enough to densely bind to DNA for nanowire templating without aggregation [2].

Evidence DimensionByproduct generation and pH stability during nanoparticle synthesis
Target Compound DataPure THP: Direct coordination, 0 equivalents of formaldehyde released, stable pH
Comparator Or BaselineTHPC (Precursor salt): Requires basic hydrolysis, releases 1 equivalent of formaldehyde, pH shifts from ~11 to 8
Quantified DifferenceElimination of formaldehyde toxicity and avoidance of a 3-unit pH drop during synthesis
ConditionsAqueous synthesis of gold/platinum nanoparticles at room temperature

Procuring pure THP ensures reproducible, formaldehyde-free synthesis of ultra-small nanoparticles for sensitive biomedical and electronic applications.

Aqueous Solubility for Green Cross-Coupling Catalysis

A primary driver for THP procurement is its exceptional hydrophilicity compared to standard aryl phosphines. While Triphenylphosphine (TPP) is practically insoluble in water, requiring organic solvents for cross-coupling reactions, THP is freely miscible in water (>20 mg/mL). This allows THP to act as a ligand for aqueous Suzuki-Miyaura, Heck, and Sonogashira couplings, achieving targeted conversions without organic co-solvents . Its strong electron-donating capability facilitates the stabilization of active metal centers entirely in aqueous media, significantly reducing the solvent waste of industrial scale-up [1].

Evidence DimensionWater Solubility and Solvent Requirement
Target Compound DataTHP: Freely soluble/miscible in water (>20 mg/mL), enables 100% aqueous catalysis
Comparator Or BaselineTriphenylphosphine (TPP): Insoluble in water, requires organic solvents (e.g., toluene, THF)
Quantified DifferenceOrders of magnitude higher aqueous solubility, eliminating the need for volatile organic compounds (VOCs)
ConditionsStandard aqueous solvent systems at standard temperature and pressure

Allows chemical manufacturers to transition transition-metal-catalyzed processes from hazardous organic solvents to purely aqueous, green-chemistry systems.

Dual-Action Reactivity: Reduction and Covalent Cross-Linking

While Tris(2-carboxyethyl)phosphine (TCEP) is the standard for disulfide reduction, it functions strictly as a reducing agent. THP differentiates itself by acting as both a reductant and a covalent cross-linker. The hydroxymethyl groups of THP undergo Mannich-type condensation with primary amines at room temperature to form stable P–CH2–N linkages [1]. This dual reactivity is leveraged in enzyme immobilization, where THP couples chitosan-coated magnetic nanoparticles to β-galactosidase, yielding an immobilized enzyme with a broader functional temperature range (up to 50 °C) and higher thermal stability than non-cross-linked baselines [1].

Evidence DimensionAmine-reactive cross-linking capability
Target Compound DataTHP: Forms stable P–CH2–N covalent linkages with primary amines via Mannich condensation
Comparator Or BaselineTCEP: Non-reactive towards primary amines (reduction only)
Quantified DifferenceProvides simultaneous reduction and covalent immobilization, whereas TCEP requires a secondary cross-linking agent
ConditionsAqueous bioconjugation with chitosan or protein primary amines at room temperature

Reduces the number of reagents and steps required in hydrogel formulation and enzyme immobilization workflows.

Synthesis of Ultra-Small, Biocompatible Noble Metal Nanoparticles

Because THP acts as a neutral, formaldehyde-free reducing and capping agent, it is the optimal choice for synthesizing 1–2 nm gold and platinum nanoparticles. These THP-capped nanoparticles are highly uniform and possess a dense ligand shell, making them ideal precursors for DNA-templated nanowires, biosensors, and targeted drug delivery vehicles where formaldehyde toxicity or pH instability from THPC would be detrimental [1].

Aqueous Transition-Metal Catalysis (Green Chemistry)

THP is highly recommended as a hydrophilic ligand for palladium-, ruthenium-, and rhodium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille). Its high water solubility allows these reactions to proceed in purely aqueous media, eliminating the need for volatile organic solvents and simplifying product extraction in pharmaceutical intermediate manufacturing .

Enzyme Immobilization and Advanced Hydrogel Cross-Linking

Leveraging its ability to undergo Mannich-type condensation with primary amines, THP is utilized as a covalent coupling agent for immobilizing enzymes (e.g., β-galactosidase) onto chitosan-coated supports. It is also used to cross-link amine-rich polymers into redox-responsive hydrogels for tissue engineering, providing enhanced thermal and mechanical stability compared to non-covalent alternatives [2].

XLogP3

-1.8

UNII

Y6TG7WF7OQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2767-80-8

Wikipedia

Tris(hydroxymethyl)phosphine

General Manufacturing Information

Methanol, 1,1',1''-phosphinidynetris-: INACTIVE

Dates

Last modified: 08-15-2023
Scott et al. Synthesis of monophosphines directly from white phosphorus. Nature Chemistry, DOI: 10.1038/s41557-021-00657-7, published online 5 April 2021

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